[2-(Sulfanylmethyl)phenyl]methanol
Description
The compound [2-(Sulfanylmethyl)phenyl]methanol (IUPAC name: (2-(sulfanylmethyl)phenyl)methanol) features a benzene ring with a sulfanylmethyl (–CH2SH) group and a hydroxymethyl (–CH2OH) substituent at the ortho position. These derivatives are pivotal in materials science and pharmaceutical research due to their functional group versatility, which influences reactivity, solubility, and intermolecular interactions.
Properties
CAS No. |
26257-08-9 |
|---|---|
Molecular Formula |
C8H10OS |
Molecular Weight |
154.23 g/mol |
IUPAC Name |
[2-(sulfanylmethyl)phenyl]methanol |
InChI |
InChI=1S/C8H10OS/c9-5-7-3-1-2-4-8(7)6-10/h1-4,9-10H,5-6H2 |
InChI Key |
HJYCMWHDVFRGST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)CS |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related phenylmethanol derivatives, emphasizing substituent effects, physicochemical properties, and applications.
Structural and Functional Group Analysis
Physicochemical Properties
Key Findings and Implications
Substituent Impact : Bulky groups (e.g., mesitylvinyl) increase steric hindrance, affecting reactivity, while polar groups (e.g., –N(CH3)2, –OH) enhance solubility and intermolecular interactions.
Thermal Stability: High boiling points (e.g., 348°C for [2-(phenylsulfanyl)phenyl]methanol) correlate with aromatic substituents and molecular weight .
Pharmaceutical Relevance : Sulfanylmethyl groups in drugs like Montelukast underscore their utility in bioactivity modulation .
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